

Peroxynitrous Acid Decomposition: A Technical Guide to Mechanisms and Kinetics

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Compound of Interest

Compound Name: Peroxynitrous acid

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Abstract

Peroxynitrous acid (ONOOH), the protonated form of peroxynitrite (ONOO⁻), is a transient yet highly reactive species implicated in a wide range of physiological and pathological processes. Its decomposition pathways are complex and highly dependent on factors such as pH, temperature, and the presence of other reactants. A thorough understanding of the mechanisms and kinetics of **peroxynitrous acid** decomposition is critical for researchers in fields ranging from cellular biology to drug development. This technical guide provides an in-depth overview of the core decomposition pathways of **peroxynitrous acid**, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the key chemical processes.

Core Decomposition Pathways of Peroxynitrous Acid

The decomposition of **peroxynitrous acid** is primarily governed by two competing pathways: isomerization to nitric acid and homolytic cleavage into radical species. The pKa of **peroxynitrous acid** is approximately 6.8, meaning that at physiological pH, both **peroxynitrous acid** and its conjugate base, peroxynitrite, are present.^{[1][2]}

Isomerization to Nitric Acid

Under acidic conditions, **peroxynitrous acid** undergoes a unimolecular rearrangement to form the stable and relatively inert nitric acid (HNO_3).^{[1][3]} This first-order process is a significant detoxification pathway.^[1]

Reaction: $\text{ONOOH} \rightarrow \text{HNO}_3$

This isomerization is the predominant pathway at low pH.^[2]

Homolytic Cleavage

Peroxynitrous acid can undergo homolysis of the O-O bond to generate a hydroxyl radical ($\bullet\text{OH}$) and a nitrogen dioxide radical ($\bullet\text{NO}_2$).^{[4][5][6]} These highly reactive free radicals can subsequently initiate a cascade of oxidative and nitrative damage to biological molecules.^[7]

Reaction: $\text{ONOOH} \rightarrow \bullet\text{OH} + \bullet\text{NO}_2$

This pathway becomes more significant as the pH approaches the pKa of **peroxynitrous acid**.

The Caged Radical Pair Intermediate

The homolytic cleavage of **peroxynitrous acid** is now understood to proceed via the formation of a solvent-caged radical pair $\{[\bullet\text{OH} \bullet\text{NO}_2]\text{cage}\}$.^{[8][9]} Within this cage, the radicals can either recombine to form nitric acid or escape into the bulk solution as free radicals.^[10] This mechanism helps to explain why the yield of free radicals is not 100% from the homolysis pathway.^[10]

Formation of Peroxynitrate

At neutral pH and higher concentrations of peroxynitrite, a pathway involving the formation of peroxynitrate (O_2NOO^-) has been identified.^{[11][12][13]} This process is thought to occur through the reaction of **peroxynitrous acid** with the peroxynitrite anion.^{[11][12][13]}

Reaction: $\text{ONOOH} + \text{ONOO}^- \rightarrow \text{O}_2\text{NOO}^- + \text{NO}_2^- + \text{H}^+$

The formation of peroxynitrate is significantly faster than what can be accounted for by homolysis alone.^{[12][13]}

Kinetics of Peroxynitrous Acid Decomposition

The rate of **peroxynitrous acid** decomposition is highly dependent on pH and temperature. The following tables summarize key quantitative data from the literature.

Parameter	Value	Conditions	Reference(s)
pKa (ONOOH)	~6.8	37 °C	[10]
Isomerization Rate Constant (k _{iso})	1.2 s ⁻¹	25 °C	[2][11]
0.9 s ⁻¹	37 °C, pH 7.4	[14]	
1.11 ± 0.01 s ⁻¹	25 °C, pH 5.3, 0.07 M phosphate buffer	[15]	
Disproportionation Rate Constant (k _{disp})	(1.3 ± 0.1) × 10 ³ M ⁻¹ s ⁻¹	25 °C, phosphate buffer	[15]
9 × 10 ³ M ⁻¹ s ⁻¹	25 °C, 0.1 M Tris buffer	[15]	
Reaction with CO ₂ Rate Constant	5.8 ± 0.2 × 10 ⁴ M ⁻¹ s ⁻¹	37 °C	[1]
Apparent Activation Enthalpy (Decomposition)	+1.7 kcal mol ⁻¹ (in presence of H ₂ O ₂)	[16]	
Apparent Activation Entropy (Decomposition)	+4.7 cal mol ⁻¹ K ⁻¹ (in presence of H ₂ O ₂)	[16]	

Table 1: Key Kinetic Parameters for **Peroxynitrous Acid** Decomposition

pH	Temperature (°C)	[Peroxynitrite] (mM)	Major Product(s)	Reference(s)
< 7	5	2.5	≥90% Nitrate	[2]
10.0	5	2.5	~80% Nitrite + O ₂	[2]
10.0	45	2.5	~90% Nitrite + O ₂	[2]
10.2	Not specified	0.05	≤40% Nitrite + O ₂	[2]

Table 2: Product Distribution of Peroxynitrite Decay under Various Conditions

Experimental Protocols

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a crucial technique for studying the rapid decomposition kinetics of **peroxynitrous acid**.[\[1\]](#)[\[17\]](#)

Objective: To measure the rate of **peroxynitrous acid** decomposition by monitoring the change in absorbance over time.

Methodology:

- **Peroxynitrite Synthesis:** Synthesize peroxynitrite by the reaction of an acidified solution of hydrogen peroxide with sodium nitrite, followed by quenching the reaction with a solution of sodium hydroxide. The concentration of the peroxynitrite stock solution is determined spectrophotometrically at 302 nm ($\epsilon = 1670 \text{ M}^{-1}\text{cm}^{-1}$ in 0.1 M NaOH).[\[1\]](#)
- **Reactant Preparation:** Prepare buffered solutions at the desired pH and temperature. Ensure buffers are free of contaminating metals by treating with Chelex resin or including a chelator such as DTPA.
- **Stopped-Flow Measurement:** Load the peroxynitrite solution and the reactant buffer into separate syringes of the stopped-flow instrument.[\[18\]](#) Rapidly mix the solutions and monitor

the decay of peroxynitrite by the decrease in absorbance at 302 nm.[1]

- Data Analysis: Fit the resulting absorbance versus time data to a pseudo-first-order exponential decay to determine the observed rate constant (k_{obs}).

Chemical Trapping of Radical Intermediates

Chemical trapping coupled with Electron Spin Resonance (ESR) spectroscopy is used to detect and identify transient radical species formed during **peroxynitrous acid** decomposition.[19][20][21]

Objective: To detect and identify $\bullet\text{OH}$ and $\bullet\text{NO}_2$ radicals.

Methodology:

- Spin Trap Selection: Choose a suitable spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which forms a stable adduct with the hydroxyl radical.[19][20]
- Reaction Mixture: Prepare a solution containing the spin trap in a buffer at the desired pH.
- Peroxynitrite Addition: Add a known concentration of peroxynitrite to the spin trap solution.
- ESR Spectroscopy: Immediately transfer the reaction mixture to a quartz flat cell and record the ESR spectrum.
- Adduct Identification: Analyze the hyperfine coupling constants of the resulting spectrum to identify the trapped radical species. The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate the reaction mechanism by tracing the fate of specific atoms during the decomposition process.[22][23]

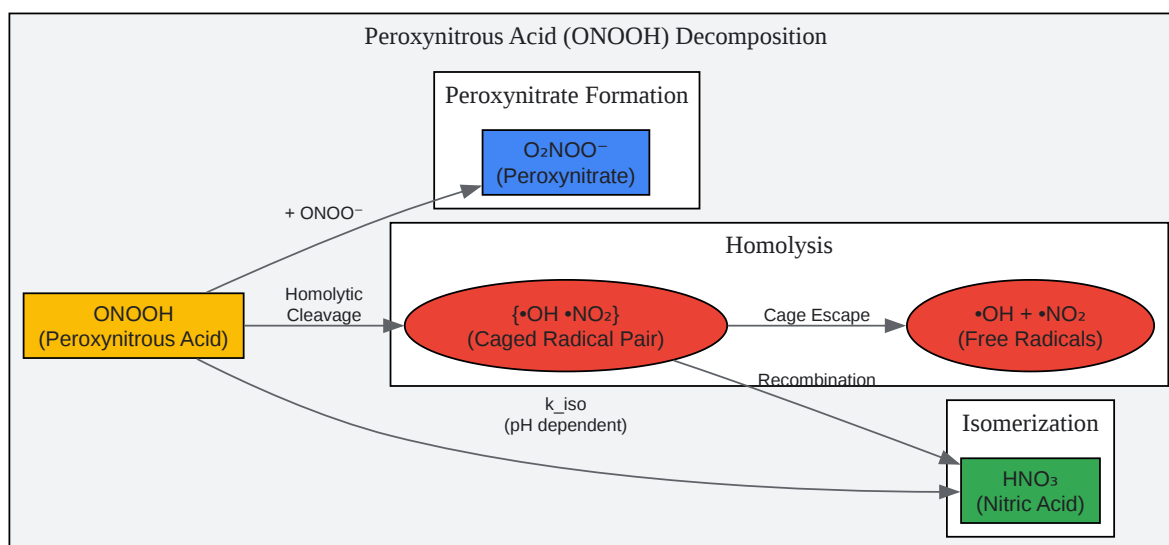
Objective: To determine the origin of the oxygen atoms in the final nitrate product.

Methodology:

- Isotope-Labeled Reactant: Synthesize peroxyxynitrite using ^{18}O -labeled hydrogen peroxide or conduct the decomposition in H_2^{18}O .
- Decomposition Reaction: Allow the labeled peroxyxynitrite to decompose under controlled pH and temperature.
- Product Analysis: Analyze the isotopic composition of the resulting nitrate and nitrite products using mass spectrometry.
- Mechanism Elucidation: The distribution of the ^{18}O label in the products provides insights into whether the oxygen atoms are transferred intramolecularly or exchanged with the solvent, helping to distinguish between different proposed mechanisms.

Visualizing Decomposition Pathways and Workflows

Signaling Pathways



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Caption: Major decomposition pathways of **peroxynitrous acid**.

Experimental Workflows

Stopped-Flow Spectrophotometry Workflow

1. Prepare Peroxynitrite
& Buffered Reactant Solutions



2. Load Syringes of
Stopped-Flow Instrument



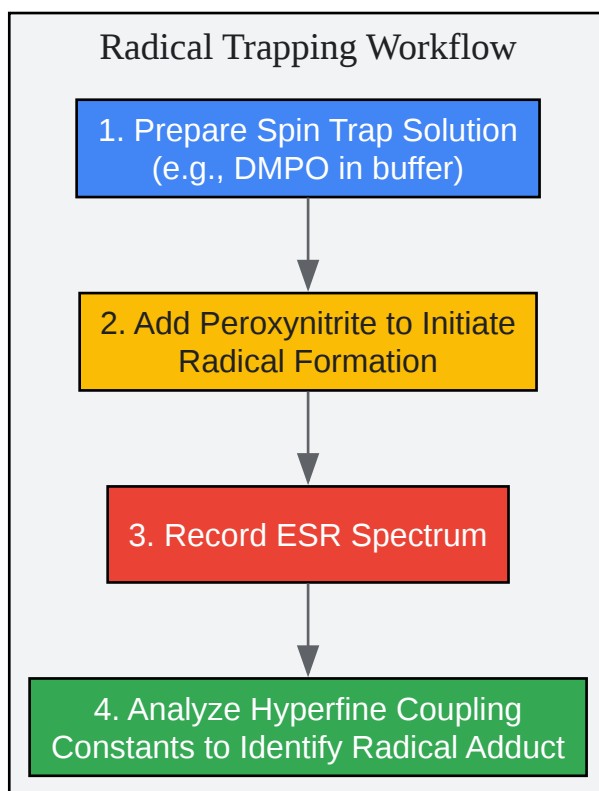
3. Rapid Mixing of Reactants



4. Monitor Absorbance (302 nm)
vs. Time



5. Fit Data to Exponential Decay
& Determine Rate Constant



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